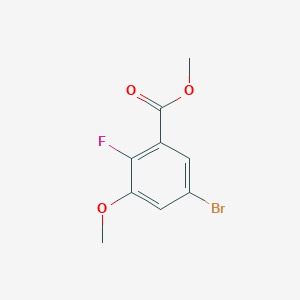
Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Descripción general
Descripción
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the benzoate family and is known for its unique chemical properties that make it an attractive candidate for various research studies.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
- Synthesis of Bromo-methoxybenzoates : These compounds, including variants like Methyl 5-bromo-2-fluoro-3-methoxybenzoate, are synthesized through multi-step reactions involving bromination, methoxylation, and esterification. These processes yield compounds with high purity, which are crucial for subsequent pharmaceutical applications and research studies (Chen Bing-he, 2008).
Drug Discovery and Development
- Key Intermediates in Drug Syntheses : Compounds like Methyl 5-bromo-2-fluoro-3-methoxybenzoate serve as key intermediates in the synthesis of complex molecules for drug discovery. For instance, the telescoping process has been applied to streamline the synthesis of drug intermediates, improving yields and reducing steps, which is critical for the rapid development of new medications (K. Nishimura & T. Saitoh, 2016).
Photodynamic Therapy and Cancer Treatment
- Photosensitizers for Photodynamic Therapy : Certain derivatives related to Methyl 5-bromo-2-fluoro-3-methoxybenzoate have been studied for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for treating cancer through Type II photodynamic mechanisms (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Environmental and Material Sciences
- Environmental Degradation Studies : Bromophenol derivatives, similar to Methyl 5-bromo-2-fluoro-3-methoxybenzoate, have been isolated from natural sources and studied for their activity against human cancer cell lines and microorganisms. Such research can provide insights into the environmental impact and potential biomedical applications of these compounds (Jielu Zhao et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFMRUTTAZCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluoro-3-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)
![2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1433992.png)

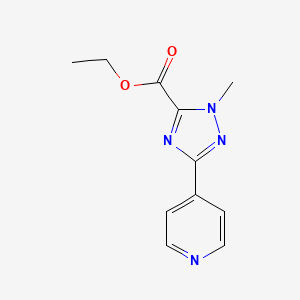
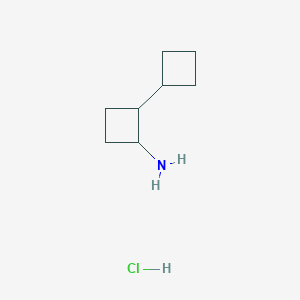
![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)

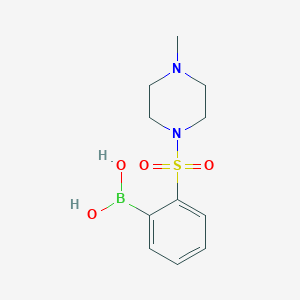
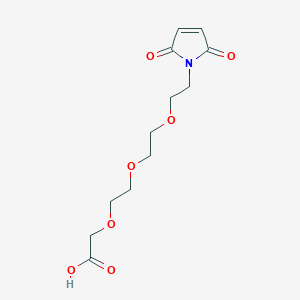
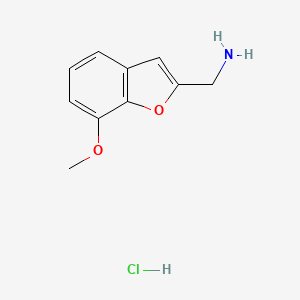

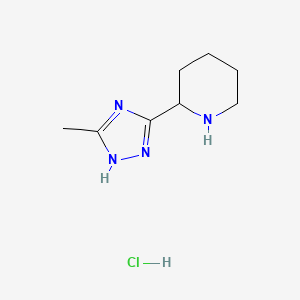
![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)
![6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1434014.png)